molecular formula C9H10Cl2O2 B14013398 2,6-Dichloro-3-isopropoxyphenol

2,6-Dichloro-3-isopropoxyphenol

Cat. No.: B14013398
M. Wt: 221.08 g/mol
InChI Key: JQBMOVLQYFDVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-3-isopropoxyphenol is an organic compound with the molecular formula C9H10Cl2O2. It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms and an isopropoxy group attached to the phenol ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-isopropoxyphenol typically involves the chlorination of phenol derivatives. One common method includes the use of phenol, chlorobenzene, and N-methylaniline in a chlorination kettle. The reaction is carried out at temperatures between 65-75°C, with chlorine gas being introduced at a controlled rate. The chlorination temperature is maintained at 70-100°C until the reaction is complete .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of chlorobenzene as a solvent and N-methylaniline as a catalyst, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-isopropoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into less chlorinated phenols or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

2,6-Dichloro-3-isopropoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-isopropoxyphenol involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction disrupts normal biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

    2,6-Dichlorophenol: Shares the chlorinated phenol structure but lacks the isopropoxy group.

    2,6-Dichloro-4-nitrophenol: Contains a nitro group instead of an isopropoxy group.

    2,6-Dichloro-3-methoxyphenol: Has a methoxy group instead of an isopropoxy group.

Uniqueness: 2,6-Dichloro-3-isopropoxyphenol is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H10Cl2O2

Molecular Weight

221.08 g/mol

IUPAC Name

2,6-dichloro-3-propan-2-yloxyphenol

InChI

InChI=1S/C9H10Cl2O2/c1-5(2)13-7-4-3-6(10)9(12)8(7)11/h3-5,12H,1-2H3

InChI Key

JQBMOVLQYFDVQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)Cl)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.